molecular formula C21H28N2O3S2 B4926772 N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4926772
M. Wt: 420.6 g/mol
InChI Key: VLPWBFYNBOHGRV-UHFFFAOYSA-N
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Description

N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a glycinamide backbone substituted with a 2,5-dimethylphenyl group, a 3-methylbenzylsulfanyl group, and a methylsulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of N2-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves multiple steps, typically starting with the preparation of the glycinamide backbone. The synthetic route may include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amine derivatives under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds such as:

    N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycine: Differing by the presence of a glycine backbone instead of glycinamide.

    N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)alanine: Featuring an alanine backbone.

    N~2~-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)valine: Incorporating a valine backbone.

The uniqueness of N2-(2,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide lies in its specific substitution pattern and the resulting chemical properties, which may offer distinct advantages in various applications.

Properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-16-6-5-7-19(12-16)15-27-11-10-22-21(24)14-23(28(4,25)26)20-13-17(2)8-9-18(20)3/h5-9,12-13H,10-11,14-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPWBFYNBOHGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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